molecular formula C26H25NO6 B13028300 N-Fmoc-3,5-dimethoxy-D-phenylalanine

N-Fmoc-3,5-dimethoxy-D-phenylalanine

Cat. No.: B13028300
M. Wt: 447.5 g/mol
InChI Key: HWHGHGFWIGKMJY-XMMPIXPASA-N
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Description

N-Fmoc-3,5-dimethoxy-D-phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom, and two methoxy groups at the 3 and 5 positions of the phenyl ring. This compound is commonly used in peptide synthesis due to its stability and ease of removal of the Fmoc group under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-3,5-dimethoxy-D-phenylalanine typically involves multiple steps, starting from appropriate starting materials. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-3,5-dimethoxy-D-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Piperidine in DMF.

    Coupling: HBTU, DIC, and bases like DIPEA (N,N-diisopropylethylamine).

Major Products Formed

Scientific Research Applications

N-Fmoc-3,5-dimethoxy-D-phenylalanine is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The primary mechanism of action of N-Fmoc-3,5-dimethoxy-D-phenylalanine involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to build the desired peptide chain .

Comparison with Similar Compounds

Similar Compounds

  • N-Fmoc-3,4-dimethoxy-D-phenylalanine
  • N-Fmoc-3,5-dimethoxy-L-phenylalanine
  • N-Fmoc-3,4,5-trifluoro-D-phenylalanine

Uniqueness

N-Fmoc-3,5-dimethoxy-D-phenylalanine is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its reactivity and interactions in peptide synthesis. Compared to its analogs, it may offer distinct advantages in terms of solubility, stability, and reactivity .

Properties

Molecular Formula

C26H25NO6

Molecular Weight

447.5 g/mol

IUPAC Name

(2R)-3-(3,5-dimethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C26H25NO6/c1-31-17-11-16(12-18(14-17)32-2)13-24(25(28)29)27-26(30)33-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-12,14,23-24H,13,15H2,1-2H3,(H,27,30)(H,28,29)/t24-/m1/s1

InChI Key

HWHGHGFWIGKMJY-XMMPIXPASA-N

Isomeric SMILES

COC1=CC(=CC(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC

Canonical SMILES

COC1=CC(=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC

Origin of Product

United States

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